

Technical Guide: 2-(4-Fluorophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Fluorophenoxy)propanoic acid

Cat. No.: B1334469

[Get Quote](#)

CAS Number: 2967-70-6

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(4-Fluorophenoxy)propanoic acid**, a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, synthesis, and potential biological significance, offering valuable insights for professionals engaged in research and development.

Physicochemical and Spectral Data

A summary of the key quantitative data for **2-(4-Fluorophenoxy)propanoic acid** is presented below for easy reference and comparison.

Property	Value	Reference
CAS Number	2967-70-6	[1] [2]
Molecular Formula	C ₉ H ₉ FO ₃	[1]
Molecular Weight	184.17 g/mol	[1]
Melting Point	112-118 °C	[1]
Appearance	White crystals	[1]
Purity	≥ 99% (HPLC)	[1]
MDL Number	MFCD02295725	[1]
PubChem ID	3872140	[1]

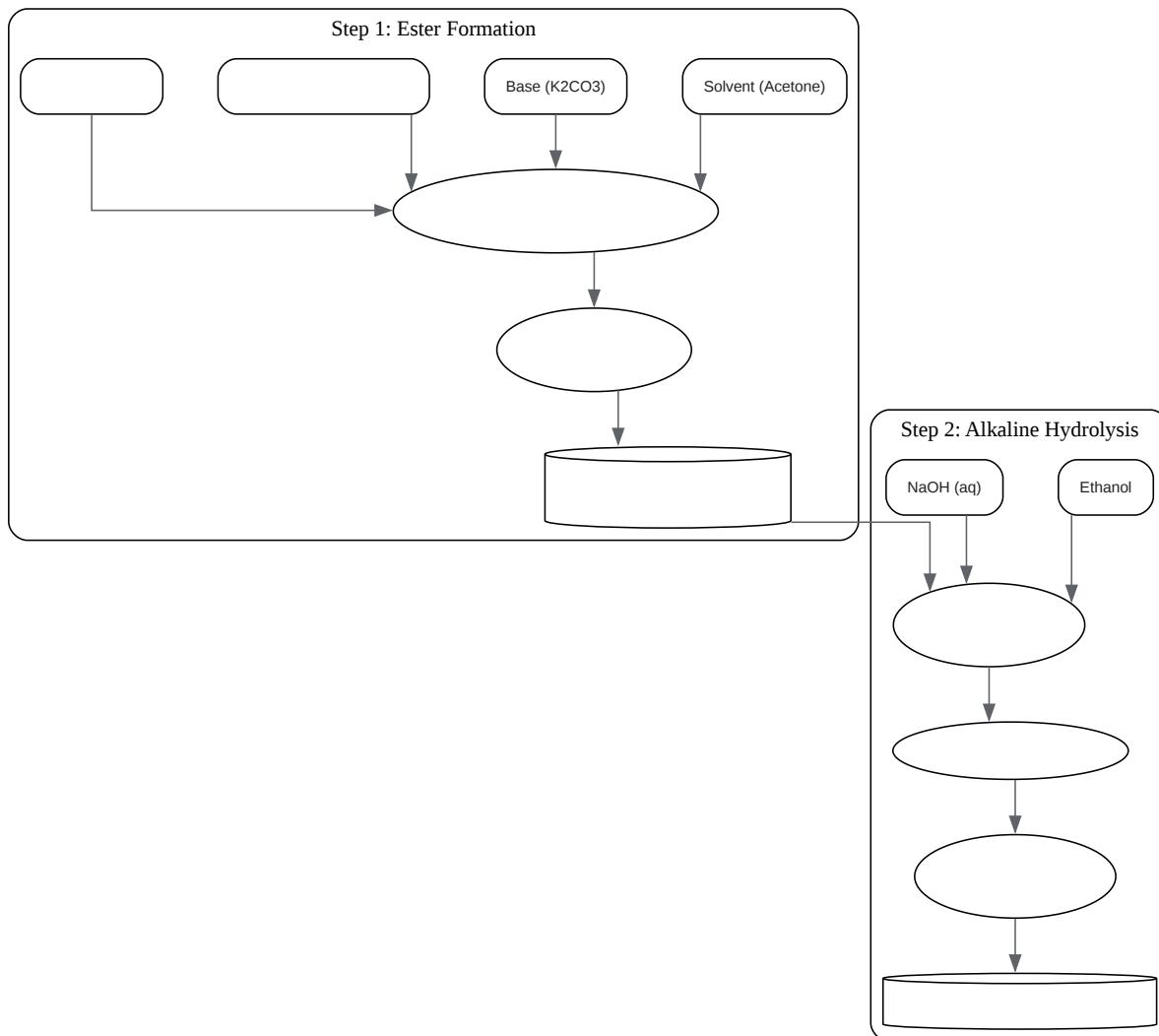
Synthesis and Experimental Protocols

The synthesis of **2-(4-Fluorophenoxy)propanoic acid** is typically achieved through a Williamson ether synthesis. This method involves the reaction of 4-fluorophenol with a 2-halopropanoic acid or its ester under basic conditions.

General Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on the synthesis of analogous phenoxypropanoic acids. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:


- 4-Fluorophenol
- Ethyl 2-bromopropanoate (or a similar 2-halopropanoate)
- Potassium carbonate (or another suitable base)
- Acetone (or another suitable solvent)

- 10% Aqueous Sodium Hydroxide (NaOH) solution
- 6 M Hydrochloric Acid (HCl)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

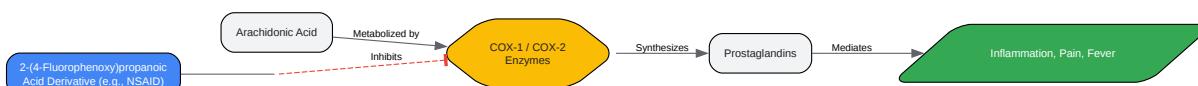
Procedure:

- Ester Formation:
 - In a round-bottom flask, dissolve 4-fluorophenol and a slight molar excess of potassium carbonate in acetone.
 - Stir the mixture at room temperature for 15-30 minutes.
 - Add ethyl 2-bromopropanoate dropwise to the stirring suspension.
 - Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
 - Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-fluorophenoxy)propanoate.
 - The crude product can be purified by dissolving in diethyl ether, washing with water and brine, drying over anhydrous magnesium sulfate, and concentrating under reduced pressure.
- Alkaline Hydrolysis:
 - Dissolve the crude or purified ethyl 2-(4-fluorophenoxy)propanoate in ethanol in a round-bottom flask.
 - Add a 10% aqueous sodium hydroxide solution (2-3 molar equivalents) to the flask.

- Heat the mixture to reflux and stir for 2-4 hours, monitoring the hydrolysis by TLC until the starting ester is consumed.
- Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
- Carefully acidify the aqueous layer to a pH of approximately 2 with 6 M hydrochloric acid, which will cause the precipitation of **2-(4-Fluorophenoxy)propanoic acid**.
- Cool the mixture in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration and wash with cold water.
- The final product can be further purified by recrystallization.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-(4-Fluorophenoxy)propanoic acid**.


Applications in Drug Development and Agrochemicals

2-(4-Fluorophenoxy)propanoic acid serves as a crucial building block in the synthesis of more complex molecules, primarily in the pharmaceutical and agrochemical sectors.

- **Pharmaceutical Development:** This compound is a key intermediate in the synthesis of anti-inflammatory drugs.^[1] Its structural motif is found in a class of non-steroidal anti-inflammatory drugs (NSAIDs). The propionic acid moiety is a common feature of "profen" drugs.
- **Agrochemicals:** It is also utilized in the formulation of herbicides.^[1] The phenoxypropionic acid structure is characteristic of a class of herbicides that target grassy weeds.

Biological Activity and Potential Mechanism of Action

While specific signaling pathway studies for **2-(4-Fluorophenoxy)propanoic acid** are not extensively detailed in the public domain, its role as an intermediate for NSAIDs suggests a likely mechanism of action for its derivatives. The derivatives of propionic acid are known to act as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: 2-(4-Fluorophenoxy)propanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1334469#2-4-fluorophenoxy-propanoic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com